molecular formula C20H25N7O B6421270 N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine CAS No. 946297-69-4

N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine

Cat. No. B6421270
CAS RN: 946297-69-4
M. Wt: 379.5 g/mol
InChI Key: HTOHXMGIZRLGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine is an organic compound with a molecular formula of C17H24N4O2. It is a white to off-white powder that is soluble in water and slightly soluble in ethanol. This compound is a pteridine derivative, which is a type of aromatic heterocyclic compound that is derived from pterin, a derivative of pteridine. It is used in a variety of scientific research applications, including drug discovery, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine has a variety of scientific research applications. It has been used in drug discovery studies to investigate the effects of novel compounds on biological systems. It has also been used in biochemical and physiological studies to investigate the effects of various compounds on cell signaling pathways. Additionally, it has been used in laboratory experiments to investigate the effects of various compounds on enzyme activity.

Mechanism of Action

The mechanism of action of N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine is not fully understood. However, it is believed to interact with various receptor proteins that are involved in signal transduction pathways. It is also believed to interact with various enzymes, which may lead to changes in the activity of these enzymes.
Biochemical and Physiological Effects
N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including those involved in signal transduction pathways. It has also been shown to interact with various receptor proteins, which may lead to changes in the activity of these proteins. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine has several advantages and limitations for laboratory experiments. The main advantage of using this compound is its high solubility in water, which makes it easier to work with in the laboratory. Additionally, it is a relatively stable compound, which means it can be stored for longer periods of time without degradation. The main limitation of using this compound is its low solubility in organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine has a variety of potential future applications. One potential application is in drug development, as it has been shown to interact with various receptor proteins and enzymes involved in signal transduction pathways. Additionally, it could be used in the development of new therapeutic agents, as it has been shown to have anti-inflammatory and antioxidant effects. Finally, it could be used in the development of new laboratory experiments, as it is a relatively stable compound with high solubility in water.

Synthesis Methods

N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine can be synthesized through a four-step synthetic process. The first step involves the reaction of 3,4-dimethylphenyl isocyanate with 2-morpholin-4-yl-ethyl pteridine-2,4-diamine in the presence of an acid catalyst to form the desired product. The second step involves the reaction of the product with a base to form a salt. The third step involves the reaction of the salt with a reducing agent to form the desired product. The fourth step involves the purification of the product by recrystallization.

properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-14-3-4-16(13-15(14)2)24-19-17-18(22-6-5-21-17)25-20(26-19)23-7-8-27-9-11-28-12-10-27/h3-6,13H,7-12H2,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOHXMGIZRLGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine

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